C–H Thiolation Synthetic Yield
4-Chloro-2-(phenylthio)benzothiazole was synthesized via N-heterocyclic carbene copper(I) complex-catalyzed direct C–H thiolation of 4-chlorobenzothiazole with thiophenol, using potassium carbonate as base in DMF solvent, achieving a yield of 82% [1]. This represents a catalyst-controlled synthetic route that avoids the use of pre-functionalized starting materials. While direct comparative yield data for other positional isomers under identical conditions are not reported in the same study, the 82% yield provides a benchmark for procurement decisions when selecting this specific regioisomer for synthetic planning.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 82% yield |
| Comparator Or Baseline | No direct comparator yield data available for other positional isomers under identical conditions in the same study |
| Quantified Difference | Not calculated (single compound data point) |
| Conditions | Reaction: 4-chlorobenzothiazole + thiophenol; Catalyst: [(IPr)CuI]; Base: K₂CO₃; Solvent: DMF; Time: 3.0 h |
Why This Matters
This yield data supports procurement for synthetic applications requiring 4-chloro substitution specifically, as the regiochemistry is predetermined by the 4-chlorobenzothiazole starting material rather than established through comparative isomer synthesis.
- [1] Molaid. 4-氯-2-(苯基硫代)苯并噻唑 | 40427-66-5. Reaction Information: 82% yield via NHC copper(I) complex-catalyzed C–H thiolation. View Source
